N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide
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Overview
Description
N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two tert-butyl groups and a hydroxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce an amine.
Scientific Research Applications
N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but with a different functional group.
N,N’-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine: Contains similar hydroxyphenyl groups but with a different linkage.
Uniqueness
N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
60043-08-5 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(3,5-ditert-butyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H25NO2/c1-10(18)17-13-9-11(15(2,3)4)8-12(14(13)19)16(5,6)7/h8-9,19H,1-7H3,(H,17,18) |
InChI Key |
CHAOLRKYRZZMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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